

Technical Monograph: 2-Chloro-6-methoxy-3-nitropyridine

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Compound of Interest

Compound Name: 2-Chloro-3-methoxy-6-nitropyridine

CAS No.: 886371-75-1

Cat. No.: B1395836

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Executive Summary & Chemical Identity

Critical Technical Note: A discrepancy exists between the user-supplied nomenclature ("**2-Chloro-3-methoxy-6-nitropyridine**") and the provided CAS number (38533-61-8).

- CAS 38533-61-8 corresponds to 2-Chloro-6-methoxy-3-nitropyridine.^{[1][2][3][4]}
- The isomer **2-Chloro-3-methoxy-6-nitropyridine** corresponds to CAS 886371-75-1.^{[5][6][7]}
To ensure scientific accuracy and adherence to the specific registry identifier provided, this guide focuses exclusively on CAS 38533-61-8 (2-Chloro-6-methoxy-3-nitropyridine).

This compound acts as a high-value electrophilic scaffold in medicinal chemistry. Its tri-functional nature (halogen, nitro, methoxy) around a pyridine core allows for orthogonal functionalization, making it a "privileged structure" for synthesizing kinase inhibitors, GPCR ligands, and complex heterocyclic libraries.

Physicochemical Profile

Property	Data
IUPAC Name	2-Chloro-6-methoxy-3-nitropyridine
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃
Molecular Weight	188.57 g/mol
Appearance	Light yellow to grayish-white crystalline powder
Melting Point	78–80 °C [1][2]
Boiling Point	~298 °C (at 760 mmHg)
Solubility	Soluble in DCM, EtOAc, DMSO; slightly soluble in water
SMILES	<chem>COC1=CC=C(C(Cl)=N1)=O</chem>
InChIKey	DVRGUTNVDGIKTP-UHFFFAOYSA-N

Synthetic Architecture

The synthesis of CAS 38533-61-8 is typically achieved through a regioselective functionalization sequence starting from 2,6-dichloropyridine. The process relies on the electronic differentiation between the C2 and C6 positions after initial substitution or nitration.

Core Synthesis Protocol

The most robust industrial route involves nucleophilic substitution followed by electrophilic aromatic substitution (Nitration).

- Step 1: Methoxylation (S_NAr)
 - Precursor: 2,6-Dichloropyridine.[4]
 - Reagent: Sodium Methoxide (NaOMe) in Methanol.
 - Conditions: Reflux under N₂ atmosphere.
 - Mechanism: The methoxide ion attacks the C2 or C6 position (equivalent by symmetry in the starting material) to displace one chloride.

- Outcome: 2-Chloro-6-methoxypyridine.[1][3][4][8][9]
- Step 2: Nitration (SEAr)
 - Precursor: 2-Chloro-6-methoxypyridine.
 - Reagents: Fuming HNO₃ / Conc. H₂SO₄. [4]
 - Conditions: 0°C to 85°C. [4]
 - Regioselectivity: The methoxy group (C6) is a strong ortho/para activator. The chloro group (C2) is a deactivator. [10] The C3 position is ortho to the Cl and para to the OMe. The C5 position is ortho to the OMe and para to the Cl.
 - Observation: Nitration favors the C3 position (ortho to Cl, para to OMe) or C5 (ortho to OMe). However, literature supports the formation of the 3-nitro isomer (CAS 38533-61-8) as a major product, likely due to the directing power of the methoxy group and steric considerations [1][3].



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Figure 1: Synthetic workflow for CAS 38533-61-8 starting from 2,6-dichloropyridine. [4]

Reactivity & Functionalization Profile

The versatility of 2-Chloro-6-methoxy-3-nitropyridine lies in its ability to undergo orthogonal reactions. The molecule possesses three distinct reactive vectors: [10]

Vector A: C2-Chloride (S_NAr Hotspot)

The C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the adjacent Pyridine Nitrogen and the ortho-Nitro group.

- Nucleophiles: Primary/secondary amines, thiols, alkoxides.

- Mechanism: Addition-Elimination via a Meisenheimer complex.
- Utility: Introduction of complex amine side chains (e.g., piperazines, anilines) common in kinase inhibitors.

Vector B: C3-Nitro Group (Reducible Handle)

The nitro group serves as a latent amine.

- Reagents: $H_2/Pd-C$, Fe/NH_4Cl , or $SnCl_2$.
- Product: 2-Amino-6-methoxy-3-aminopyridine (after Cl displacement) or 2-chloro-6-methoxy-3-aminopyridine.
- Cyclization Potential: Reduction of the nitro group after S_NAr at C2 allows for the formation of fused bicyclic systems like Imidazo[4,5-b]pyridines.

Vector C: C6-Methoxy Group (Modifiable ether)

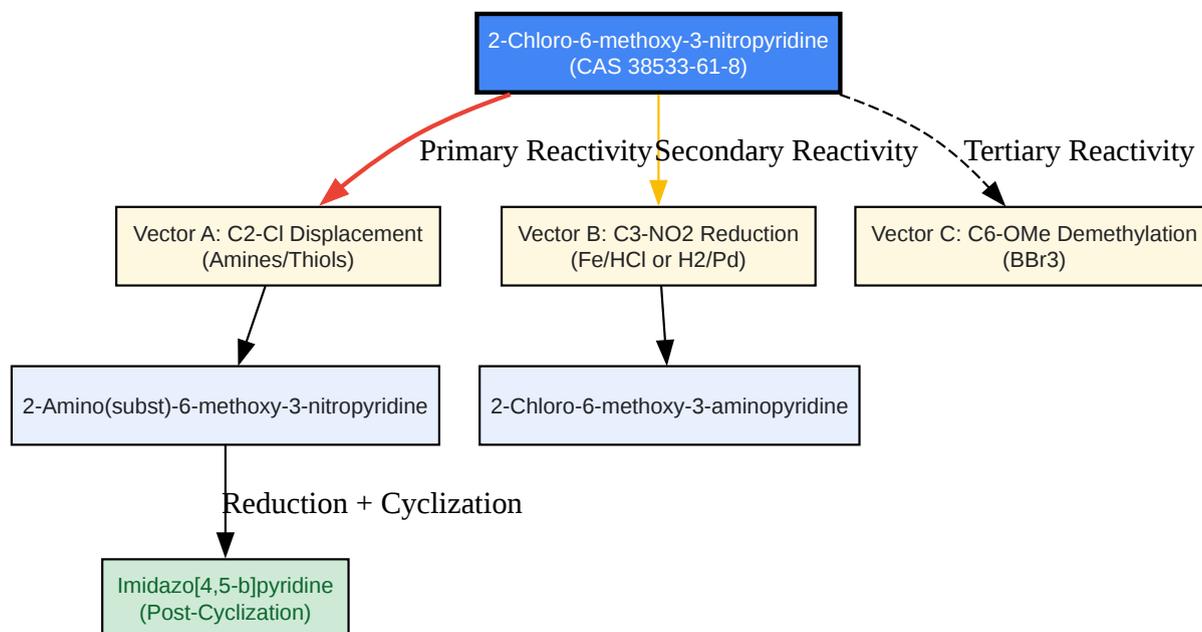
While less reactive than the C2-Cl, the methoxy group can be:

- Demethylated: Using BBr_3 or HBr to generate the pyridone tautomer.
- Displaced: Under forcing conditions, though this is rare due to the lability of the C2-Cl.

Experimental Workflow: S_NAr Displacement

Standard Protocol for Amine Introduction:

- Dissolve 1.0 eq of CAS 38533-61-8 in anhydrous DMF or DMSO.
- Add 1.1–1.5 eq of the amine nucleophile.
- Base: Add 2.0 eq of DIPEA or K_2CO_3 to scavenge HCl.
- Temp: React at RT to 60°C. (High temps may degrade the nitro group or cause side reactions at C6).
- Monitor: TLC/LCMS for disappearance of the aryl chloride.



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Figure 2: Orthogonal reactivity map showing SNAr dominance and cyclization pathways.

Applications in Drug Discovery

This scaffold is extensively used in the synthesis of ATP-competitive kinase inhibitors. The pyridine nitrogen acts as a hinge binder, while substituents at C2 and C3 occupy the hydrophobic pocket and solvent-exposed regions, respectively.

- Bicyclic Synthesis: The sequence of SNAr (with amine)

Nitro Reduction

Cyclization (with orthoformate or phosgene) yields Imidazopyridines, a scaffold found in numerous oncology drugs (e.g., inhibitors of PI3K, mTOR).

- Ligand Design: The C6-methoxy group provides metabolic stability and can be tuned to modulate lipophilicity (LogP) or solubility [4].

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[11]
Eye Irritation	H319	Causes serious eye irritation. [11]
STOT-SE	H335	May cause respiratory irritation.[11]

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.
- PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.

References

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